![molecular formula C8H6BF3KN B11823679 Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is a compound that belongs to the class of organoboron compounds. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide can be synthesized through the reaction of [(3-cyanophenyl)methyl]boronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroboranuide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like THF or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Substituted boron compounds with various functional groups.
Scientific Research Applications
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism by which potassium [(3-cyanophenyl)methyl]trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through cross-coupling reactions. The compound acts as a boron source, facilitating the transfer of the boron moiety to the target molecule. This process involves the activation of the boron atom by a palladium catalyst, followed by the formation of a boron-carbon bond through a series of oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium (4-cyanophenyl)methyltrifluoroboranuide
- Potassium (2-cyanophenyl)methyltrifluoroboranuide
Uniqueness
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the cyano group enhances the electron-withdrawing nature of the compound, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C8H6BF3KN |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
potassium;(3-cyanophenyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C8H6BF3N.K/c10-9(11,12)5-7-2-1-3-8(4-7)6-13;/h1-4H,5H2;/q-1;+1 |
InChI Key |
QLNXWHQTWIIQRJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)C#N)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


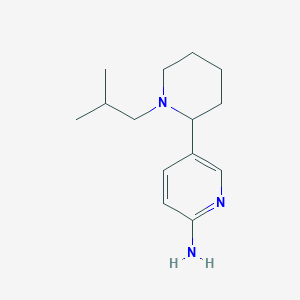

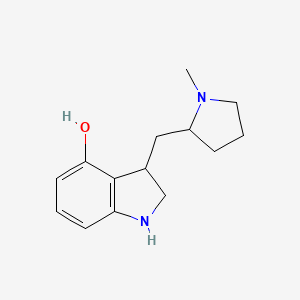
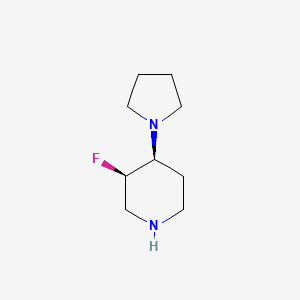
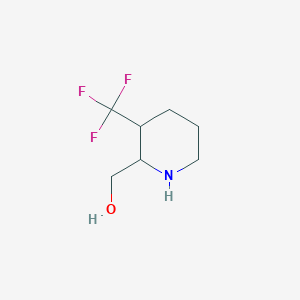
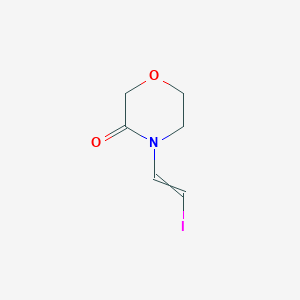
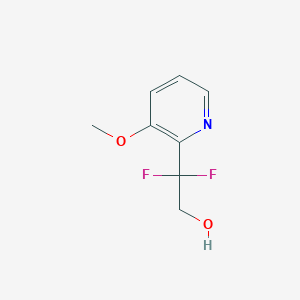
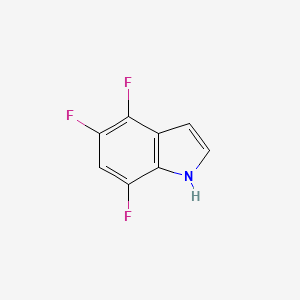
![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)
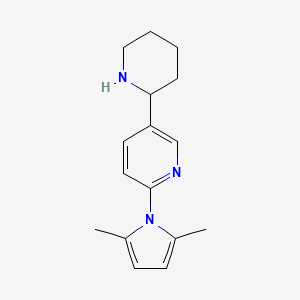
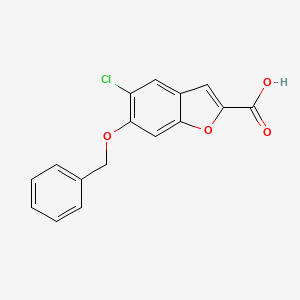

![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

